6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one is an organic compound recognized for its structural complexity and potential biological activity. This molecule features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a 3,4-dimethoxyphenyl group. The compound is classified under pyridazinones, which have been studied for various pharmacological activities, including anti-inflammatory and anticancer properties.
This compound belongs to the class of pyridazines and specifically falls under the category of pyridazinones due to the presence of the carbonyl group adjacent to the nitrogen in the ring structure. It is recognized for its potential as a scaffold in medicinal chemistry due to its diverse biological activities.
The synthesis of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves several steps:
The synthetic routes are optimized for scalability and efficiency, often involving high-throughput screening of catalysts to enhance reaction rates and yields. Continuous flow reactors may also be utilized in industrial settings to improve production efficiency.
The molecular formula for 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is C₁₂H₁₂N₂O₃, indicating it contains twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The InChI representation is:
This structure reveals a methoxy-substituted phenyl group attached to a pyridazinone core, contributing to its unique physicochemical properties .
The compound has been characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structural integrity and purity.
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions typical of pyridazinones:
The reactivity profile of this compound makes it suitable for further chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems:
Some notable physical properties include:
Chemical properties include:
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one has several scientific applications:
Scaffold hopping via bioisosteric replacement has emerged as a pivotal strategy for optimizing kinase inhibitors. In the design of c-Jun N-terminal kinase 1 (JNK1) inhibitors, the conventional amide linker in lead compound V was replaced with hydrazide, semicarbazide, and thiosemicarbazide moieties. This modification leveraged the hydrogen-bonding capabilities and metabolic resilience of these functional groups while maintaining critical interactions with the JNK1 ATP-binding pocket. Molecular docking simulations confirmed that compound 9e—featuring a hydrazide linker—adopts a nearly identical binding pose to the parent amide-containing inhibitor, engaging with Glu73 and Arg69 via hydrogen bonds. The binding free energy (ΔG) of 9e was calculated at -9.8 kcal/mol, comparable to the reference inhibitor (-10.2 kcal/mol) [1].
Table 1: Binding Parameters of Pyridazinone Derivatives in JNK1
Compound | Linker Type | ΔG (kcal/mol) | H-Bond Interactions |
---|---|---|---|
Reference | Amide | -10.2 | Glu73, Arg69 |
9e | Hydrazide | -9.8 | Glu73, Arg69 |
11a | Semicarbazide | -8.7 | Glu73 |
This bioisosteric approach enhanced synthetic accessibility and improved physicochemical properties, reducing log P values by 0.5–1.2 units compared to amide analogs [1].
The incorporation of 4-fluorophenyl motifs into the pyridazine scaffold exploits an induced-fit binding pocket unique to JNK1, formed by Glu73 and Arg69. Hybridization strategies fused the pyridazine nucleus—known for its π-stacking capability—with the 4-fluorophenyl group to enhance isoform selectivity. Compound 9e (6-(4-fluorophenyl)pyridazin-3(2H)-one) demonstrated 50-fold higher selectivity for JNK1 over JNK2/JNK3, attributed to fluorine-mediated hydrophobic interactions and optimal steric occupancy of the hydrophobic subpocket. In vitro kinase profiling revealed an IC50 of 0.28 μM against JNK1, compared to >10 μM for CDK2 and P38 kinases [1].
Table 2: Selectivity Profile of Hybrid Pyridazinone Inhibitors
Kinase | IC50 (μM) of 9e | Selectivity Ratio (vs. JNK1) |
---|---|---|
JNK1 | 0.28 | 1.0 |
JNK2 | 14.6 | 52.1 |
JNK3 | 18.9 | 67.5 |
CDK2 | >10 | >35.7 |
The 3,4-dimethoxyphenyl substituent at the 6-position of pyridazinone significantly enhances target engagement through dual mechanisms:
In cardiotonic agents, this substitution augmented positive inotropic effects by 40% in canine models due to enhanced PDE3A affinity. The electron-donating methoxy groups elevated the highest occupied molecular orbital (HOMO) energy (-6.2 eV vs. -7.1 eV for phenyl), facilitating charge transfer with catalytic residues [5].
Hydrazide and semicarbazide linkers mitigate oxidative metabolism by cytochrome P450 enzymes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7